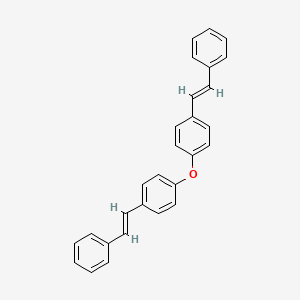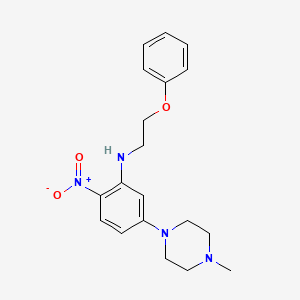
5-(4-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(4-méthylpipérazin-1-yl)-2-nitro-N-(2-phénoxyéthyl)aniline est un composé organique complexe qui présente un cycle pipérazine, un groupe nitro et un groupe phénoxyéthyle lié à un noyau aniline
Méthodes De Préparation
La synthèse du 5-(4-méthylpipérazin-1-yl)-2-nitro-N-(2-phénoxyéthyl)aniline implique généralement plusieurs étapes. Une voie de synthèse courante commence par la nitration de dérivés de l’aniline pour introduire le groupe nitro. Ceci est suivi par la substitution de l’hydrogène de l’aniline par un groupe phénoxyéthyle par des réactions de substitution nucléophile. Enfin, le cycle pipérazine est introduit par une réaction de substitution nucléophile avec la 4-méthylpipérazine dans des conditions contrôlées.
Les méthodes de production industrielle impliquent souvent l’optimisation de ces étapes pour augmenter le rendement et la pureté. Cela peut inclure l’utilisation de catalyseurs, de solvants spécifiques et le contrôle de la température pour garantir que les réactions se déroulent efficacement.
Analyse Des Réactions Chimiques
Le 5-(4-méthylpipérazin-1-yl)-2-nitro-N-(2-phénoxyéthyl)aniline subit différents types de réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amino dans des conditions spécifiques en utilisant des agents réducteurs comme le gaz hydrogène en présence d’un catalyseur.
Substitution : Le groupe phénoxyéthyle peut être substitué par d’autres nucléophiles dans des conditions appropriées.
Réduction : Le groupe nitro peut être réduit en amine en utilisant des réactifs tels que le chlorure d’étain(II) dans l’acide chlorhydrique.
Les réactifs courants utilisés dans ces réactions comprennent le gaz hydrogène, le chlorure d’étain(II) et divers nucléophiles. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.
Applications de la recherche scientifique
Le 5-(4-méthylpipérazin-1-yl)-2-nitro-N-(2-phénoxyéthyl)aniline a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Biologie : Il est étudié pour son activité biologique potentielle, y compris son interaction avec diverses cibles biologiques.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant que composé pharmaceutique, en particulier dans le développement de nouveaux médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
5-(4-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical compound, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du 5-(4-méthylpipérazin-1-yl)-2-nitro-N-(2-phénoxyéthyl)aniline implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui interagissent avec des molécules biologiques. Le cycle pipérazine et le groupe phénoxyéthyle contribuent à la capacité du composé à se lier à des récepteurs ou des enzymes spécifiques, influençant diverses voies biochimiques.
Comparaison Avec Des Composés Similaires
Les composés similaires au 5-(4-méthylpipérazin-1-yl)-2-nitro-N-(2-phénoxyéthyl)aniline comprennent d’autres dérivés de l’aniline avec des substituants différents. Par exemple, les sulphonamides de la N-phénylacétamide présentent des caractéristiques structurelles et des activités biologiques similaires
Conclusion
Le 5-(4-méthylpipérazin-1-yl)-2-nitro-N-(2-phénoxyéthyl)aniline est un composé polyvalent avec un potentiel important dans divers domaines de la recherche scientifique. Sa structure unique lui permet de subir une variété de réactions chimiques et d’interagir avec des cibles biologiques, ce qui en fait un composé précieux pour des études et des applications plus poussées.
Propriétés
Formule moléculaire |
C19H24N4O3 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
5-(4-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline |
InChI |
InChI=1S/C19H24N4O3/c1-21-10-12-22(13-11-21)16-7-8-19(23(24)25)18(15-16)20-9-14-26-17-5-3-2-4-6-17/h2-8,15,20H,9-14H2,1H3 |
Clé InChI |
MBZZBPVCAINQRT-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


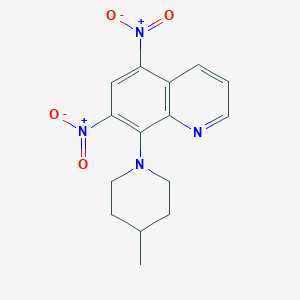
![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-3-phenyl-2-(2-phenylhydrazinylidene)-1,3-thiazolidin-4-one](/img/structure/B11692734.png)
![2-{[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B11692742.png)
![5-[[5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11692756.png)
![(5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11692772.png)
![5-amino-3-{(Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl}-1H-pyrazole-4-carbonitrile](/img/structure/B11692779.png)
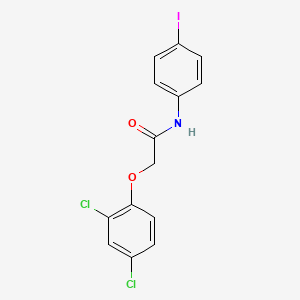

![Methyl 2-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11692797.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692802.png)
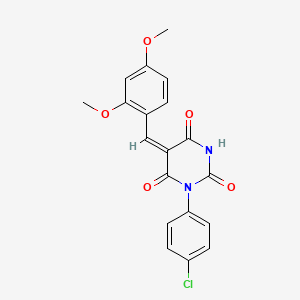
![N'-[4-(dimethylamino)benzylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B11692829.png)
![2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11692833.png)
